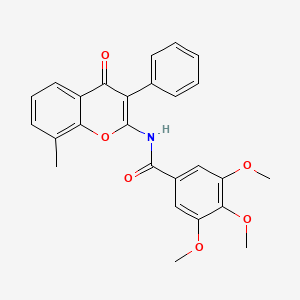

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a chromenone moiety, and a benzamide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl and chromenone intermediates. One common method involves the methylation of gallic acid with dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then coupled with 8-methyl-4-oxo-3-phenyl-4H-chromen-2-ylamine under appropriate conditions to form the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

One of the notable applications of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with a coumarin structure can exhibit strong AChE inhibitory activity. For instance, studies have shown that derivatives of coumarin can effectively inhibit AChE, suggesting that 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also possess similar properties due to its structural characteristics .

Antioxidant Properties

Coumarin derivatives are often evaluated for their antioxidant capabilities. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzamides with chromenone derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Case Study 1: Alzheimer’s Disease Research

In a study focused on developing new AChE inhibitors, compounds similar to this compound were synthesized and tested for their inhibitory effects on AChE. The results indicated that certain modifications to the coumarin structure could significantly enhance inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range .

Case Study 2: Antioxidant Activity Evaluation

Another study evaluated the antioxidant properties of various coumarin derivatives. The findings suggested that compounds with multiple methoxy substitutions exhibited superior antioxidant activity compared to their unsubstituted counterparts. This reinforces the potential application of this compound in formulations aimed at reducing oxidative stress .

Mecanismo De Acción

The mechanism of action of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.

Combretastatin: A potent microtubule targeting agent with structural similarities.

Uniqueness

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is unique due to its combination of the trimethoxyphenyl and chromenone moieties, which confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound has the following chemical characteristics:

- Molecular Formula : C26H23NO6

- Molecular Weight : 445.5 g/mol

- CAS Number : 883959-69-1

Synthesis

The synthesis of this compound involves a multi-step reaction process that typically includes the condensation of 3,4,5-trimethoxybenzaldehyde with various substrates to form the desired chromene structure. The specific synthetic pathway may vary depending on the intended modifications and substitutions on the benzamide moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the same chemical family. For example, derivatives of 3,4,5-trimethoxybenzoyl have shown significant antiproliferative activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

-

Mechanism of Action :

- Induction of apoptosis was observed in HeLa and Jurkat cells treated with similar compounds. This was evidenced by mitochondrial depolarization and activation of caspase pathways .

- The inhibition of tubulin polymerization is a crucial mechanism for many anticancer agents in this category. Compounds analogous to this compound have been shown to bind to tubulin at sites overlapping with colchicine binding sites .

- Cell Line Studies :

Other Biological Activities

Beyond anticancer effects, some derivatives have exhibited other biological activities:

- Antiviral Activity : Certain pyran derivatives have shown potential in inhibiting viral replication and could be explored for their efficacy against viral pathogens .

- Antibacterial Properties : Some studies suggest that compounds with similar structural motifs possess antibacterial activity against a range of bacterial strains .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H23NO6 |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 883959-69-1 |

| Antiproliferative IC50 | Varies (e.g., <10 µM) |

Case Studies

-

Study on Antiproliferative Effects :

A study investigated a series of trimethoxybenzoyl derivatives and found that several exhibited IC50 values below 10 µM against breast cancer cell lines (MCF7 and MDA-MB231). The mechanisms involved apoptosis induction and disruption of tubulin dynamics . -

In Vivo Efficacy :

In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition without notable toxicity to surrounding tissues .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c1-15-9-8-12-18-22(28)21(16-10-6-5-7-11-16)26(33-23(15)18)27-25(29)17-13-19(30-2)24(32-4)20(14-17)31-3/h5-14H,1-4H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUMPKEPDFITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.